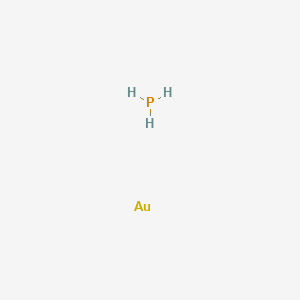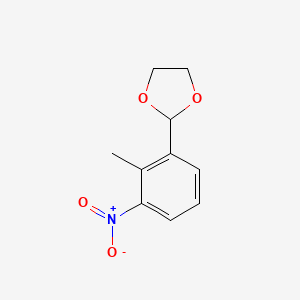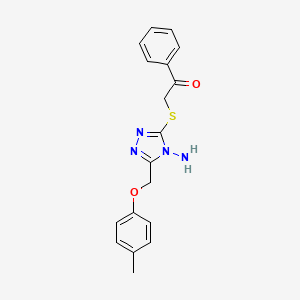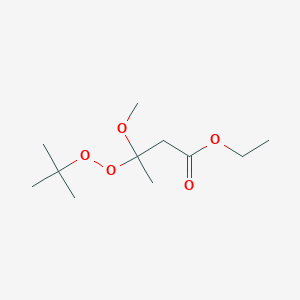
Bis(trifluoromethyl)tetraoxidane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trifluoromethyl)tetraoxidane is a chemical compound with the molecular formula C2F6O4. It is characterized by the presence of two trifluoromethyl groups attached to a tetraoxidane backbone. This compound is known for its unique properties, including high stability and significant electron-withdrawing effects due to the trifluoromethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(trifluoromethyl)tetraoxidane typically involves the reaction of trifluoromethyl-containing precursors under controlled conditions. One common method includes the use of trifluoromethyl iodide and hydrogen peroxide in the presence of a catalyst. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can maintain the required low temperatures and controlled environments. The use of continuous flow reactors is also common to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(trifluoromethyl)tetraoxidane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Aplicaciones Científicas De Investigación
Bis(trifluoromethyl)tetraoxidane has several applications in scientific research:
Biology: The compound is studied for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which bis(trifluoromethyl)tetraoxidane exerts its effects involves the interaction of its trifluoromethyl groups with target molecules. The electron-withdrawing nature of the trifluoromethyl groups can stabilize reactive intermediates and enhance the reactivity of the compound. This makes it a valuable reagent in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(trifluoromethyl)disulfide
- Bis(trifluoromethyl)peroxide
- Trifluoromethyl ethers
Uniqueness
Bis(trifluoromethyl)tetraoxidane is unique due to its tetraoxidane backbone, which provides distinct reactivity compared to other trifluoromethyl-containing compounds. Its high stability and electron-withdrawing properties make it particularly useful in reactions requiring strong electron-withdrawing groups.
Propiedades
Número CAS |
118986-32-6 |
|---|---|
Fórmula molecular |
C2F6O4 |
Peso molecular |
202.01 g/mol |
Nombre IUPAC |
trifluoro(trifluoromethylperoxyperoxy)methane |
InChI |
InChI=1S/C2F6O4/c3-1(4,5)9-11-12-10-2(6,7)8 |
Clave InChI |
DYQNIZQCIDCAGJ-UHFFFAOYSA-N |
SMILES canónico |
C(OOOOC(F)(F)F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


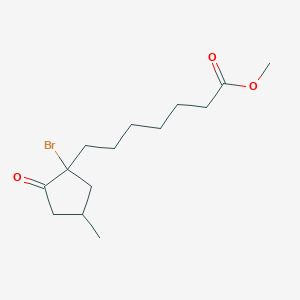
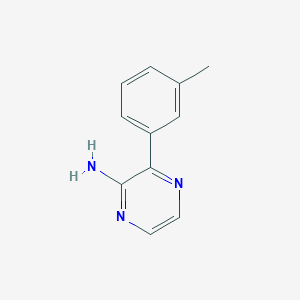

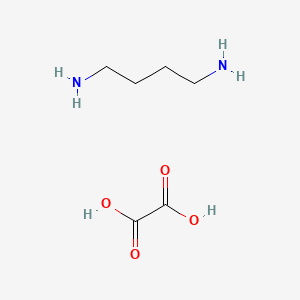
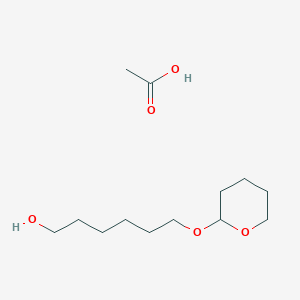
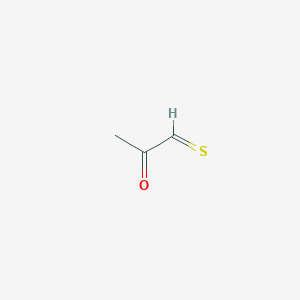
![1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14289760.png)
![Ethanol, 2-[(2-bromoethyl)dithio]-](/img/structure/B14289769.png)
methanone](/img/structure/B14289776.png)
![N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-YL]phenyl}octadecanamide](/img/structure/B14289780.png)
